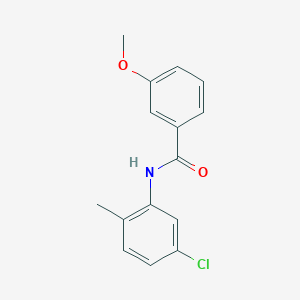
N-(5-chloro-2-methylphenyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-3-methoxybenzamide, also known as CM-156, is a synthetic chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a member of the benzamide family of compounds, and its chemical structure is characterized by a 5-chloro-2-methylphenyl group attached to a 3-methoxybenzamide moiety.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-methoxybenzamide involves its binding to specific target proteins or enzymes, leading to inhibition or modulation of their activity. In the case of CK2, N-(5-chloro-2-methylphenyl)-3-methoxybenzamide is believed to bind to the ATP-binding site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of N-(5-chloro-2-methylphenyl)-3-methoxybenzamide have been reported in various studies. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting CK2 activity. It has also been shown to reduce inflammation and oxidative stress in animal models of disease, suggesting potential applications in the treatment of inflammatory and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-2-methylphenyl)-3-methoxybenzamide is its specificity for certain target proteins or enzymes, which allows for more precise manipulation of biological pathways. However, its moderate yield and potential toxicity at high concentrations may limit its use in certain experiments.
Orientations Futures
Several future directions for research on N-(5-chloro-2-methylphenyl)-3-methoxybenzamide are possible, including:
1. Investigation of its potential use in combination with other drugs or therapies for cancer treatment.
2. Study of its effects on other target proteins or enzymes involved in disease processes.
3. Development of more efficient and scalable synthesis methods for the compound.
4. Exploration of its potential applications in other areas of research, such as neuroscience and immunology.
5. Investigation of its potential toxicity and safety profile in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-3-methoxybenzamide involves several steps, starting with the reaction of 5-chloro-2-methylaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions, including reduction and acylation, to yield the final product. The overall yield of the synthesis process is moderate, and several modifications have been proposed to improve the efficiency and purity of the compound.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-3-methoxybenzamide has been investigated for its potential use in several scientific research applications, including as a tool for studying the role of specific proteins and enzymes in various biological processes. For example, it has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in cell signaling and proliferation. By blocking CK2 activity, N-(5-chloro-2-methylphenyl)-3-methoxybenzamide may have potential applications in cancer research and therapy.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-6-7-12(16)9-14(10)17-15(18)11-4-3-5-13(8-11)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWLPXLWPURIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

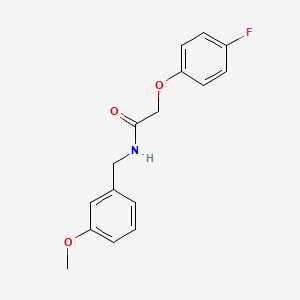
![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)
![3-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5804121.png)
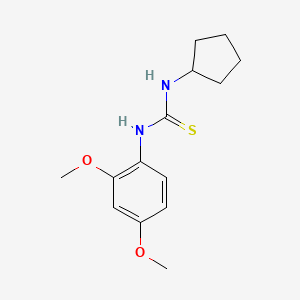
![2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)
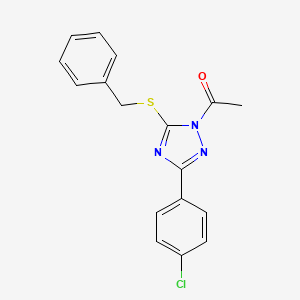
![methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B5804150.png)


![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)
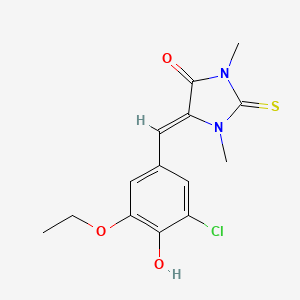
![5-hydroxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5804203.png)
![4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5804209.png)
